molecular formula C27H25N3O3 B6511076 2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 894885-25-7

2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B6511076
CAS No.: 894885-25-7
M. Wt: 439.5 g/mol
InChI Key: NSBKHPSWKXWPHX-UHFFFAOYSA-N
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Description

This compound is a 1,8-naphthyridine derivative featuring a 4-ethylbenzoyl group at position 3, a methyl substituent at position 7, and an N-(2-methylphenyl)acetamide moiety. The 1,8-naphthyridine core is a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in antimicrobial, anticancer, and anti-inflammatory applications . The ethylbenzoyl group and acetamide side chain likely influence its pharmacokinetic properties, such as solubility and receptor binding affinity.

Properties

IUPAC Name

2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-4-19-10-12-20(13-11-19)25(32)22-15-30(27-21(26(22)33)14-9-18(3)28-27)16-24(31)29-23-8-6-5-7-17(23)2/h5-15H,4,16H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBKHPSWKXWPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the 1,8-Naphthyridine Core

The compound shares structural similarities with other 1,8-naphthyridine derivatives, differing primarily in substituent groups. Key analogs include:

Compound Name Substituents at Position 3 N-Substituent Key Properties Source
Target Compound 4-ethylbenzoyl N-(2-methylphenyl)acetamide High lipophilicity due to ethyl and methyl groups
BF22513 3-methoxybenzoyl N-[2-(trifluoromethyl)phenyl]acetamide Enhanced electron-withdrawing effects from CF₃; improved metabolic stability
Compound 3 (from ) Benzoxazine-derived carboxamide N-(2-methylphenyl) Reduced steric hindrance; potential for hydrogen bonding
2c (from ) Morpholinomethyl - Increased solubility via morpholine; moderate inhibitory activity

Key Observations :

  • Lipophilicity : The ethyl group in the target compound may enhance membrane permeability compared to methoxy (BF22513) or morpholine (2c) substituents .
  • Solubility : Morpholine-containing analogs (e.g., 2c) exhibit higher aqueous solubility due to the polar tertiary amine, whereas the target compound’s ethyl and methyl groups may reduce solubility .

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